molecular formula C27H28O5 B5154905 [4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]phenyl]-phenylmethanone

[4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]phenyl]-phenylmethanone

Cat. No.: B5154905
M. Wt: 432.5 g/mol
InChI Key: KIIQVEGHNGCNGO-XVNBXDOJSA-N
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Description

[4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]phenyl]-phenylmethanone is a complex organic compound with a unique structure that includes multiple ether linkages and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]phenyl]-phenylmethanone typically involves multiple steps, starting from simpler precursors. One common approach is the reaction of 4-hydroxybenzaldehyde with 2-(2-methoxyethoxy)ethanol under acidic conditions to form an intermediate, which is then further reacted with 4-bromobenzophenone in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]phenyl]-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propenyl group can yield benzaldehyde derivatives, while reduction of the carbonyl group can produce benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]phenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of ether linkages and propenyl groups on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the propenyl group or the phenylmethanone moiety could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used as a precursor for the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of [4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]phenyl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The propenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The ether linkages and phenylmethanone moiety may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity for target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]phenyl]-phenylmethanone lies in its combination of ether linkages, a propenyl group, and a phenylmethanone moiety. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O5/c1-3-7-21-10-15-25(26(20-21)29-2)32-19-17-30-16-18-31-24-13-11-23(12-14-24)27(28)22-8-5-4-6-9-22/h3-15,20H,16-19H2,1-2H3/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIQVEGHNGCNGO-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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